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Compound of Interest

Compound Name: 4-Amino-1H-imidazol-1-ol

Cat. No.: B15223331 Get Quote

Disclaimer: Information regarding the specific compound "4-Amino-1H-imidazol-1-ol" is not

available in published scientific literature based on the conducted search. This guide will focus

on the closely related and well-documented parent compound, 4-Amino-1H-imidazole (also

known as 1H-imidazol-5-amine). The methodologies and characterization techniques described

herein are standard for small organic molecules and would be applicable to the structural

analysis of novel imidazole derivatives.

This technical whitepaper provides a comprehensive overview of the structural analysis and

characterization of 4-Amino-1H-imidazole. It is intended for researchers, scientists, and

professionals in the field of drug development and medicinal chemistry.

Compound Identity and Physical Properties
4-Amino-1H-imidazole is a heterocyclic amine that serves as a fundamental building block in

medicinal chemistry. Its physical and chemical properties are summarized below.

Table 1: Computed Physicochemical Properties of 4-Amino-1H-imidazole
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Property Value Source

Molecular Formula C₃H₅N₃ PubChem[1]

Molecular Weight 83.09 g/mol PubChem[1]

IUPAC Name 1H-imidazol-5-amine PubChem[1]

CAS Number 4919-03-3 PubChem[1]

Physical Description Solid PubChem[1]

XLogP3 -0.3 PubChem[1]

Hydrogen Bond Donors 2 PubChem[1]

Hydrogen Bond Acceptors 2 PubChem[1]

Rotatable Bond Count 0 PubChem[1]

Exact Mass 83.048347172 Da PubChem[1]

Topological Polar Surface Area 54.7 Å² PubChem[1]

Structural Elucidation Workflow
The structural characterization of a novel or synthesized imidazole derivative follows a logical

progression of analytical techniques. The following diagram illustrates a typical workflow.
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Caption: Workflow for Structural Analysis of Imidazole Derivatives.

Experimental Protocols
Detailed experimental protocols for the synthesis of 4-Amino-1H-imidazole are not readily

available in the provided search results. However, methods for synthesizing related

compounds, such as 4-amino-5-imidazolecarboxamide, are documented and can be adapted.
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General Synthesis Approach (Hypothetical)
A common route to aminoimidazoles involves the cyclization of appropriate acyclic precursors.

For instance, a plausible synthesis could start from α-aminocyanoacetamide or related

compounds, followed by cyclization and subsequent functional group manipulations. Another

approach could involve the reduction of a corresponding nitroimidazole.

Protocol: Synthesis of 4-amino-5-imidazolecarboxamide (as an example)

A documented industrial production method for a derivative involves a two-step process:

Intermediate Synthesis: Under an argon atmosphere, diaminomaleonitrile and formamide are

reacted in THF with phosphorus oxychloride at a controlled temperature (0-35°C). The

reaction progress is monitored by LC until the starting material is consumed.[2]

Cyclization and Hydrolysis: The resulting intermediate is then treated with sodium hydroxide

in water at elevated temperatures (95°C) to yield 4-amino-5-imidazolecarboxamide.[2]

Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:

Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol:

Dissolve 5-10 mg of the purified sample in a suitable deuterated solvent (e.g., DMSO-d₆,

D₂O).

Acquire ¹H NMR spectra to identify proton environments, chemical shifts, coupling

constants, and integrations.

Acquire ¹³C NMR spectra to identify the number and types of carbon atoms.

Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) as needed to establish

connectivity between atoms.

Mass Spectrometry (MS):
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Objective: To determine the molecular weight and elemental composition.

Protocol:

Prepare a dilute solution of the sample in an appropriate solvent (e.g., methanol,

acetonitrile).

Introduce the sample into a high-resolution mass spectrometer (HRMS) using a suitable

ionization technique (e.g., ESI, APCI).

Analyze the resulting mass spectrum to determine the accurate mass of the molecular ion

([M+H]⁺).

Compare the measured exact mass to the calculated mass for the expected molecular

formula to confirm elemental composition.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

Objective: To identify the functional groups present in the molecule.

Protocol:

Prepare the sample using an appropriate method (e.g., KBr pellet, thin film, or ATR).

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Identify characteristic absorption bands corresponding to functional groups such as N-H

(amines), C-N, and C=C/C=N bonds of the imidazole ring.

Single-Crystal X-ray Diffraction:

Objective: To unambiguously determine the three-dimensional molecular structure and

crystal packing.

Protocol:

Grow single crystals of the compound suitable for X-ray diffraction, typically by slow

evaporation of a saturated solution.
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Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer.

Collect diffraction data at a controlled temperature (e.g., 100 K).

Solve the crystal structure using direct methods and refine the structural model against the

collected data. This provides precise bond lengths, bond angles, and intermolecular

interactions.

Spectroscopic and Structural Data (Illustrative)
While specific experimental data for 4-Amino-1H-imidazole is not available in the search

results, the following table presents the type of data that would be generated during

characterization.

Table 2: Expected Spectroscopic and Structural Data for 4-Amino-1H-imidazole

Technique Expected Observations

¹H NMR

Signals corresponding to the two imidazole ring

protons (CH) and the amine protons (NH₂).

Chemical shifts would be influenced by the

solvent and pH.

¹³C NMR
Three distinct signals for the three carbon atoms

in the imidazole ring.

FT-IR (cm⁻¹)

Absorption bands for N-H stretching (amine), C-

H stretching (aromatic), C=N and C=C

stretching (imidazole ring).

HRMS (m/z)

A molecular ion peak corresponding to the

calculated exact mass of its protonated form

([C₃H₅N₃+H]⁺).

X-ray Crystallography

Would provide precise bond lengths and angles

for the imidazole ring and the C-NH₂ bond, as

well as details on hydrogen bonding networks in

the crystal lattice.
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Biological Context and Signaling
Aminoimidazoles are precursors in the de novo biosynthesis of purines. The related compound,

5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), is an intermediate in this pathway.

The enzyme ATIC (5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase/IMP

cyclohydrolase) catalyzes the final two steps of purine synthesis, converting AICAR into inosine

monophosphate (IMP).[3] Deficiencies in this pathway can be associated with various

metabolic and developmental disorders.

The diagram below illustrates the logical relationship of AICAR within the purine biosynthesis

pathway.

AICAR
(5-Aminoimidazole-4-carboxamide

ribonucleotide)
ATIC Enzyme IMP

(Inosine Monophosphate)
Purines

(ATP, GTP)
Further Synthesis
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Caption: Role of AICAR in the Purine Biosynthesis Pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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